

# **Application Notes and Protocols for (Rac)- Lartesertib Administration in Mouse Models**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of (Rac)-Lartesertib (also known as Lartesertib or M4076), a potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, in various mouse models. The provided protocols are based on preclinical studies and are intended to guide the design and execution of in vivo experiments.

## **Mechanism of Action**

Lartesertib is an orally bioavailable ATP-competitive inhibitor of ATM kinase.[1] ATM plays a crucial role in the DNA damage response (DDR) pathway by detecting DNA double-strand breaks (DSBs) and initiating downstream signaling to activate cell cycle checkpoints and DNA repair.[2] By inhibiting ATM, Lartesertib prevents the repair of damaged DNA in cancer cells, leading to apoptosis and sensitizing them to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][2][3]

## **Signaling Pathway of Lartesertib**





Click to download full resolution via product page

Caption: Lartesertib inhibits ATM kinase, disrupting DNA repair and promoting apoptosis.

# **Quantitative Data Summary**

The following tables summarize the dosing regimens and outcomes from various preclinical studies using Lartesertib in mouse models.

Table 1: (Rac)-Lartesertib Dosing Regimens in Mouse Xenograft Models



| Mouse<br>Model         | Cancer<br>Type                          | Combinat<br>ion<br>Agent(s)   | Larteserti<br>b Dosage  | Administr<br>ation<br>Route | Dosing<br>Schedule                                                                                   | Referenc<br>e |
|------------------------|-----------------------------------------|-------------------------------|-------------------------|-----------------------------|------------------------------------------------------------------------------------------------------|---------------|
| FaDu<br>Xenograft      | Head and Neck Squamous Cell Carcinoma   | Ionizing<br>Radiation<br>(IR) | 25 mg/kg                | Oral                        | Once daily<br>with IR                                                                                | [3]           |
| NCI-H1975<br>Xenograft | Non-Small<br>Cell Lung<br>Cancer        | Ionizing<br>Radiation<br>(IR) | Not<br>specified        | Oral                        | With fractionate d radiotherap                                                                       | [3]           |
| SW620<br>Xenograft     | Colorectal<br>Cancer                    | Irinotecan                    | 10, 25, and<br>50 mg/kg | Oral                        | Once daily<br>for 4 days<br>following a<br>single<br>irinotecan<br>dose,<br>repeated<br>for 3 cycles | [3]           |
| MiaPaCa-2<br>Xenograft | Pancreatic<br>Cancer                    | M4344<br>(ATR<br>inhibitor)   | 50 or 100<br>mg/kg      | Oral                        | Once daily<br>throughout<br>the study                                                                | [4]           |
| MV4.11<br>Xenograft    | Acute<br>Myeloid<br>Leukemia            | M4344<br>(ATR<br>inhibitor)   | 50 or 100<br>mg/kg      | Oral                        | Once daily<br>throughout<br>the study                                                                | [4]           |
| TNBC PDX<br>Models     | Triple-<br>Negative<br>Breast<br>Cancer | M4344<br>(ATR<br>inhibitor)   | 50 mg/kg                | Oral                        | Twice daily                                                                                          | [5]           |



# Methodological & Application

Check Availability & Pricing

Table 2: Summary of Preclinical Efficacy of Lartesertib in Mouse Models



| Mouse Model         | Combination<br>Therapy     | Outcome                                                                                                        | Reference |
|---------------------|----------------------------|----------------------------------------------------------------------------------------------------------------|-----------|
| FaDu Xenograft      | Ionizing Radiation         | Complete tumor<br>regression at 25<br>mg/kg Lartesertib with<br>a 6-week fractionated<br>radiotherapy regimen. | [3]       |
| SW620 Xenograft     | Irinotecan                 | Dose-dependent enhancement of antitumor efficacy.                                                              | [3]       |
| MiaPaCa-2 Xenograft | M4344 (ATR inhibitor)      | Combination of 100 mg/kg Lartesertib and 10 mg/kg M4344 resulted in complete tumor growth inhibition.          | [4][7]    |
| MV4.11 Xenograft    | M4344 (ATR inhibitor)      | Combination treatment led to almost complete tumor regression.                                                 | [4][7]    |
| TNBC PDX Models     | M4344 (ATR inhibitor)      | Substantial improvement in efficacy and survival compared with single-agent M4344.                             | [8]       |
| FaDu Xenograft      | Ionizing Radiation         | Inhibition of p-ATM and p-CHK2 in vivo in a dose-dependent manner.                                             | [3]       |
| MC-38 Syngeneic     | Tuvusertib (ATR inhibitor) | Altered tumor microenvironment, including upregulation of PD-L1 on immune and tumor cells and                  | [6]       |



an increase in NK cells with prolonged treatment.

# Experimental Protocols Protocol 1: Preparation of Lartesertib for Oral Administration

This protocol describes the preparation of a Lartesertib suspension for oral gavage in mice.

#### Materials:

- (Rac)-Lartesertib (M4076) powder
- Methocel (0.5% w/v)
- Tween 20 (0.25% v/v)
- 50 mmol/L Citrate buffer (pH 3.0)
- Sterile conical tubes
- Vortex mixer
- Sonicator (optional)
- Analytical balance

#### Procedure:

- Prepare the vehicle solution:
  - Prepare a 0.5% (w/v) solution of Methocel in 50 mmol/L Citrate buffer (pH 3.0).
  - Add Tween 20 to a final concentration of 0.25% (v/v).
  - Mix thoroughly until a homogenous solution is formed.



- Calculate the required amount of Lartesertib: Based on the desired dosing concentration and the total volume of the formulation needed, calculate the mass of Lartesertib powder required.
- Prepare the Lartesertib suspension:
  - Weigh the calculated amount of Lartesertib powder and add it to a sterile conical tube.
  - Add a small amount of the vehicle to the powder to create a paste.
  - Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
  - If necessary, sonicate the suspension to aid in dispersion.
- Storage: The prepared suspension should be stored according to the manufacturer's recommendations, typically protected from light. It is advisable to prepare the suspension fresh for each experiment.

# Protocol 2: Oral Gavage Administration of Lartesertib in Mice

This protocol outlines the procedure for administering Lartesertib to mice via oral gavage.

#### Materials:

- Prepared Lartesertib suspension
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip)
- Syringes (e.g., 1 mL)
- Animal scale

#### Procedure:

- Dose Calculation:
  - Weigh each mouse on the day of dosing.



 Calculate the required volume of Lartesertib suspension to administer based on the mouse's body weight and the desired dose (mg/kg). A typical dosing volume for mice is 5-10 mL/kg.

#### Syringe Preparation:

- Gently mix the Lartesertib suspension to ensure uniformity.
- Draw the calculated volume into the syringe.
- Remove any air bubbles from the syringe.

#### Animal Restraint:

 Properly restrain the mouse by grasping the loose skin over the neck and shoulders to immobilize the head.

#### Gavage Needle Insertion:

- Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
- Advance the needle along the roof of the mouth and down the esophagus into the stomach. The mouse should swallow the tip of the needle. Do not force the needle if resistance is met.

#### Substance Administration:

- Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the suspension.
- Administer the solution at a controlled rate to prevent regurgitation.
- Post-Administration Monitoring:
  - Return the mouse to its cage and monitor for any signs of distress.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for Lartesertib administration in mouse models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for (Rac)-Lartesertib Administration in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831616#rac-lartesertib-dosage-and-administration-in-mouse-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com